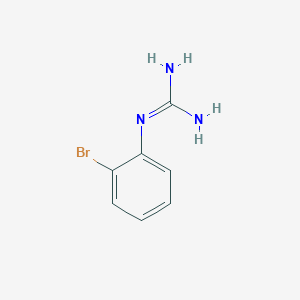

1-(2-Bromophenyl)guanidine

Descripción general

Descripción

1-(2-Bromophenyl)guanidine is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of guanidine, a strong organic base that plays a crucial role in the metabolism of living organisms. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Métodos De Preparación

The synthesis of 1-(2-Bromophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent . Industrial production methods often employ metal-catalyzed guanidylation reactions, which provide higher yields and better control over the reaction conditions .

Análisis De Reacciones Químicas

1-(2-Bromophenyl)guanidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The guanidine moiety can undergo oxidation to form corresponding urea derivatives. Reduction reactions can also occur, particularly in the presence of strong reducing agents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Applications

1-(2-Bromophenyl)guanidine serves as a vital building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:

- Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse chemical bonds.

- Reagent in Organic Reactions : The compound acts as a reagent in multiple organic reactions, facilitating the formation of new compounds with desired properties.

Biological Applications

The compound is studied for its potential biological activities, which include:

- Kinase Inhibition : Research indicates that this compound can act as a kinase inhibitor, impacting various signaling pathways critical for cell proliferation and survival .

- Anticancer Activity : Studies have shown that guanidine derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against colorectal cancer cells by inhibiting key signaling pathways .

Medicinal Applications

Ongoing research explores the therapeutic potential of this compound:

- Alzheimer's Disease Treatment : The compound has been investigated for its ability to inhibit β-secretase (BACE1), an enzyme linked to Alzheimer's disease. In vitro studies have reported IC50 values as low as 97 nM, indicating strong inhibitory potential .

- Neuroprotective Effects : Other studies highlight its role in protecting neurons from ischemic damage, suggesting that it may be beneficial in treating stroke-related injuries .

Industrial Applications

In the industrial sector, this compound is used for:

- Production of Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals that are essential in various manufacturing processes.

- Intermediate in Drug Synthesis : The compound acts as an intermediate in the synthesis of other pharmaceutical compounds, enhancing drug development processes.

Inhibition of β-Secretase

A notable study synthesized several biaryl guanidine derivatives, including those related to this compound. Certain derivatives exhibited strong inhibitory effects on BACE1, which is crucial for developing Alzheimer's treatments.

Anticancer Properties

Research involving similar guanidine compounds has indicated their efficacy against various cancer cell lines. Mechanisms include apoptosis induction and modulation of tumor growth signaling pathways.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromophenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety is known to form strong hydrogen bonds, which can influence the conformation of biological molecules such as proteins and nucleic acids . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The bromine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s activity.

Comparación Con Compuestos Similares

1-(2-Bromophenyl)guanidine can be compared with other guanidine derivatives, such as:

1-(4-Bromophenyl)guanidine: Similar structure but with the bromine atom in the para position, which can affect its reactivity and biological activity.

1-(2-Chlorophenyl)guanidine: The chlorine atom provides different electronic and steric effects compared to bromine, leading to variations in chemical behavior.

1-(2-Methylphenyl)guanidine: The methyl group introduces different steric hindrance and electronic properties, influencing the compound’s reactivity.

The uniqueness of this compound lies in the specific positioning of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(2-Bromophenyl)guanidine is a guanidine derivative that has garnered attention for its diverse biological activities. With the molecular formula CHBrN and a molecular weight of 214.06 g/mol, this compound exhibits unique properties due to the presence of a bromine atom on the phenyl ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Permeabilization : Similar to other guanidine derivatives, it has been shown to permeabilize the membranes of various parasites, leading to apoptosis.

- Kinase Inhibition : Research indicates that guanidine derivatives can inhibit specific kinases, such as BRAF, through allosteric mechanisms. This inhibition disrupts critical signaling pathways involved in cancer cell proliferation .

- Interaction with Biological Targets : The positively charged guanidines can interact with negatively charged phosphate groups in ATP, affecting kinase activity and cellular signaling .

Biological Activities

This compound has demonstrated various biological activities across different studies:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as ERK1/2 and Akt phosphorylation .

- Antimicrobial Effects : It exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong efficacy in disrupting bacterial membranes .

- Leishmanicidal Activity : Recent studies have highlighted its potential against Leishmania species, showing effectiveness in both in vitro and in vivo models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption and Distribution : Studies suggest that guanidine derivatives generally exhibit favorable absorption characteristics, though specific data for this compound is limited.

- Metabolism : Similar compounds have shown varied metabolic pathways, often leading to active metabolites that contribute to their biological effects.

- Excretion : The elimination pathways for guanidine derivatives typically involve renal excretion; however, detailed studies on this compound are necessary for comprehensive understanding.

Propiedades

IUPAC Name |

2-(2-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARZGKLZBBOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607054 | |

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123375-81-5 | |

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.